Home > Products > Screening Compounds P118894 > (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide
(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide - 478249-10-4

(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide

Catalog Number: EVT-2757586
CAS Number: 478249-10-4
Molecular Formula: C14H11N5OS
Molecular Weight: 297.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide is a compound that belongs to the class of propenamide derivatives. It features a unique combination of a phenyl ring, a thienyl group, and a tetrazole moiety, which may contribute to its biological activity and potential applications in medicinal chemistry. This compound is of interest due to its structural complexity and the potential therapeutic properties associated with its functional groups.

Source and Classification

The compound can be classified as an amide due to the presence of the amide functional group (-C(=O)N-). The tetrazole ring provides additional pharmacological properties, often enhancing the compound's bioactivity. The thienyl group introduces heteroatoms into the structure, which can influence solubility and reactivity. Sources for this compound include academic research articles focusing on synthetic methodologies and biological evaluations of similar tetrazole-containing compounds .

Synthesis Analysis

Methods

The synthesis of (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide can be approached through several synthetic routes. A common method involves the use of Click Chemistry, particularly the cycloaddition reaction between azides and alkynes. The synthesis typically requires:

  1. Starting Materials:
    • Phenylacrylic acid or its derivatives.
    • Sodium azide for the formation of the tetrazole ring.
    • Thienyl derivatives for substitution.
  2. Catalysts:
    • Transition metal catalysts such as copper(I) or iron(III) salts can facilitate the cycloaddition reactions.
  3. Reaction Conditions:
    • The reactions are usually performed in polar solvents like ethanol under reflux conditions to ensure high yields and purity .

Technical Details

The reaction mechanism generally involves the formation of an intermediate azide followed by cyclization to form the tetrazole ring. The final product is isolated through standard purification techniques such as recrystallization or chromatography.

Molecular Structure Analysis

Structure

The molecular formula for (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide is C14H13N5OC_{14}H_{13}N_{5}O with a molecular weight of approximately 269.29 g/mol. The compound exhibits E/Z isomerism due to the double bond in the propenamide segment.

Data

Key structural features include:

  • Tetrazole Ring: Provides unique electronic properties.
  • Thienyl Group: Enhances lipophilicity and potential interactions with biological targets.
  • Amide Linkage: Contributes to stability and solubility characteristics.
Chemical Reactions Analysis

Reactions

(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide can undergo various chemical reactions including:

  1. Hydrolysis: Under acidic or basic conditions leading to corresponding carboxylic acids.
  2. Reduction: The double bond can be reduced using hydrogenation techniques.
  3. Nucleophilic Substitution: The amide nitrogen may participate in further substitutions depending on reaction conditions.

Technical Details

Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess product formation and purity.

Mechanism of Action

The mechanism of action for compounds like (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide often involves interaction with specific biological targets such as enzymes or receptors. The presence of the tetrazole moiety may facilitate binding to certain proteins or enzymes involved in metabolic pathways.

Process

The binding process typically involves:

  1. Hydrogen Bonding: Between functional groups on the compound and active sites on target proteins.
  2. Hydrophobic Interactions: Due to aromatic rings enhancing binding affinity.
  3. Electrostatic Interactions: Particularly involving charged groups within the tetrazole ring.
Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Typically ranges from 150°C to 160°C depending on purity.
  • Solubility: Soluble in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Chemical Properties

Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used for characterization.

Applications

(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  2. Biological Research: Investigating mechanisms of action related to tetrazole-containing compounds.
  3. Agricultural Chemistry: Potential use as a pesticide or herbicide due to its unique structural properties.

The compound's diverse functionalities make it a candidate for further exploration in various scientific fields including pharmacology and agrochemistry .

Introduction to HIV-1 Capsid Protein as a Therapeutic Target

Role of Human Immunodeficiency Virus Type 1 Capsid Protein in Viral Replication Cycle

The capsid protein of Human Immunodeficiency Virus Type 1 serves as a fundamental structural and functional component critical for viral infectivity. This protein assembles into a conical core structure, known as the capsid, which encapsulates the viral ribonucleic acid genome and associated enzymes essential for replication. The capsid core consists of approximately 1,500 capsid protein monomers arranged in a lattice of approximately 250 hexamers and 12 pentamers, forming a fullerene cone structure [6] [7]. This sophisticated architecture is not merely a passive container; it actively participates in multiple phases of the viral lifecycle through specific interactions between its constituent domains.

During the early phase of infection, following viral fusion and entry into the host cell, the intact capsid core protects the viral genome from cytoplasmic innate immune sensors and restriction factors. Crucially, it facilitates efficient reverse transcription by creating a microenvironment conducive to deoxyribonucleotide triphosphate utilization while shielding the viral deoxyribonucleic acid from degradation [1] [6]. The capsid protein mediates intricate interactions with host cell proteins for microtubule-dependent trafficking toward the nucleus. Key interactions with nucleoporin proteins, including nucleoporin 153 and nucleoporin 358, enable the passage of the intact or partially disassembled capsid core through the nuclear pore complex, a process essential for infecting non-dividing cells like macrophages [6] [10].

The capsid protein comprises two independently folded domains: the amino-terminal domain and the carboxyl-terminal domain, connected by a flexible linker region. The amino-terminal domain consists of seven alpha-helices, while the carboxyl-terminal domain contains four alpha-helices and a single 310-helix [7]. These domains engage in specific intersubunit interactions that govern capsid stability and function. Three principal interfaces stabilize the capsid lattice: amino-terminal domain to amino-terminal domain interactions within hexamers, carboxyl-terminal domain to carboxyl-terminal domain interactions between hexamers, and crucially, the amino-terminal domain to carboxyl-terminal domain interface between adjacent subunits within hexamers [3] [6]. This amino-terminal domain to carboxyl-terminal domain interface, formed primarily by helix 4 of the amino-terminal domain and helices 8, 9, and 11 of the carboxyl-terminal domain, represents a particularly vulnerable target due to its essential role in maintaining capsid integrity and facilitating host factor binding [3] [9]. Mutagenesis studies disrupting this interface cause profound defects in capsid assembly, stability, and viral infectivity [3].

Table 1: Key Functions of the Human Immunodeficiency Virus Type 1 Capsid Protein in the Viral Life Cycle

Life Cycle StageFunctionConsequence of Disruption
Early: Post-EntryProtection of viral genome; facilitation of reverse transcriptionExposure to restriction factors; impaired DNA synthesis
Early: Cytoplasmic TraffickingInteraction with microtubule motors (e.g., kinesin-1 adaptor protein FEZ1)Failure to reach nucleus; reduced infectivity
Early: Nuclear ImportBinding to nuclear pore proteins (e.g., nucleoporin 153, nucleoporin 358)Blocked nuclear entry; integration failure
Late: Virion AssemblyFormation of immature Gag lattice; CA-CA interactionsAberrant particle morphology; non-infectious virions
Late: MaturationReassembly into mature conical coreUnstable cores; defective genome packaging

Limitations of Current Antiretroviral Therapies and Need for Novel Targets

Despite significant advances in antiretroviral therapy, treatment limitations persist, driving the need for novel therapeutic strategies and targets. Current regimens predominantly target viral enzymes: reverse transcriptase, protease, and integrase. While effective in suppressing viral replication, these therapies face significant challenges related to the emergence of multidrug-resistant viral strains. Heavily treatment-experienced individuals may harbor viruses resistant to multiple drug classes, leaving them with limited or suboptimal therapeutic options [1] [10]. The genetic barrier to resistance varies among existing drugs, but resistance mutations inevitably emerge under selective pressure, particularly with suboptimal adherence, leading to virologic failure.

Furthermore, the requirement for lifelong daily adherence to oral therapy presents a substantial challenge. Suboptimal adherence negatively impacts treatment efficacy, increases the risk of virologic failure and resistance development, and can contribute to ongoing viral transmission [10]. Long-acting injectable formulations of existing drug classes offer improved adherence but still target the same viral enzymes, meaning pre-existing resistance can compromise their efficacy. These limitations underscore the critical need for antiretrovirals belonging to novel mechanistic classes that target unexploited steps in the viral replication cycle. Such agents would ideally possess a high barrier to resistance, exhibit activity against diverse Human Immunodeficiency Virus Type 1 subtypes and circulating recombinant forms, and be amenable to long-acting formulations to address adherence challenges.

Targeting viral structural proteins, particularly those involved in essential protein-protein interactions like the capsid protein, represents a promising avenue. Unlike viral enzymes with defined active sites, disrupting protein-protein interfaces offers unique challenges but also the potential for a high genetic barrier to resistance, especially if the target site is highly conserved and critical for function. Mutations within such interfaces often come with a significant fitness cost to the virus, potentially limiting the pathways to robust resistance [1] [7] [10]. The clinical validation of capsid protein inhibitors like lenacapavir, which potently inhibits multiple phases of the viral lifecycle by stabilizing the capsid and disrupting its normal function, demonstrates the feasibility and potential of this approach [1] [10]. This success highlights capsid protein, and specifically critical interfaces like the amino-terminal domain to carboxyl-terminal domain, as a prime target for next-generation antivirals, including novel compounds like (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide.

Rationale for Targeting the Amino-Terminal Domain to Carboxyl-Terminal Domain Interface in Capsid Assembly

The amino-terminal domain to carboxyl-terminal domain intersubunit interface within the capsid protein hexamer presents a compelling and validated target for novel therapeutic intervention. Structural and biochemical evidence confirms that this interface is not only present within the mature capsid lattice but is also indispensable for proper capsid assembly, stability, and function. Disulfide crosslinking studies using cysteine mutations engineered across this interface (e.g., Gln63Cys/Tyr169Cys, Met68Cys/Glu212Cys) demonstrated spontaneous formation of oligomers up to hexamers within virions, directly confirming the proximity and critical interaction of these domains in the assembled capsid within infectious particles [3]. Mutagenesis of key residues at this interface, such as Gln63, Glu75, and Arg167, severely impairs viral replication, capsid morphology, and stability, often by inducing premature uncoating in target cells [3].

This interface forms a conserved pocket where small molecules can bind, acting as "molecular glue" to either stabilize or destabilize critical interactions, thereby disrupting capsid function. Compounds binding here can potentially interfere with multiple aspects of the viral lifecycle: disrupting the kinetics of capsid uncoating (early stage), inhibiting the formation of the mature capsid core during virion maturation (late stage), or blocking essential interactions with host cell factors [7] [9] [10]. The clinical candidate lenacapavir (formerly GS-6207) exemplifies this strategy. It binds tightly at this interface, inhibiting both nuclear import and the release of viral ribonucleic acid from stabilized capsid cores, leading to potent antiviral activity against all major Human Immunodeficiency Virus Type 1 subtypes [10]. Similarly, natural products like sennoside A and sennoside B bind to the amino-terminal domain to carboxyl-terminal domain interface, modulating capsid multimerization through hydrogen bonding networks involving residues like Asn53, Asn57, Val59, Gln63, Lys70, Asn74 (amino-terminal domain) and Ala177, Gln179 (carboxyl-terminal domain) of adjacent protomers [9].

The compound (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide possesses structural features suggesting potential interaction with this critical interface. Its molecular structure includes a central propenamide linker connecting a phenyl ring and a thienyl ring, terminated by a 1,2,3,4-tetrazole group. This tetrazole moiety, a bioisostere for carboxylic acids, is capable of forming multiple hydrogen bonds, akin to the interactions observed with sennosides and PF74-type inhibitors. The planar configuration of the propenamide linker and aromatic rings (phenyl and thiophene) could facilitate insertion into the hydrophobic regions of the amino-terminal domain to carboxyl-terminal domain pocket, while the tetrazole could engage in polar interactions with key residues like Gln63, Lys70, Asn74, Gln179, or Asn183 [2] [8] [9]. Although direct structural data for this specific compound bound to capsid protein is lacking, the known binding modes of structurally or functionally related compounds provide a strong mechanistic rationale for its potential as an amino-terminal domain to carboxyl-terminal domain interface inhibitor. Targeting this conserved site offers the promise of broad-spectrum antiviral activity and a potentially high barrier to resistance, as mutations disrupting inhibitor binding often impair capsid function and viral fitness [3] [10].

Table 2: Key Residues in the NTD-CTD Interface and Potential Interactions with Inhibitory Compounds

DomainKey ResiduesRole in Interface/AssemblyPostulated Interaction with (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide
Amino-Terminal Domain (Protomer 1)Gln63, Lys70, Asn74Helix 4 residues involved in hydrogen bonding with Carboxyl-Terminal DomainTetrazole group could form H-bonds with Gln63, Lys70, Asn74
Amino-Terminal Domain (Protomer 1)Met68, Ala105Hydrophobic interactionsPhenyl and thienyl rings may engage in hydrophobic contacts
Carboxyl-Terminal Domain (Protomer 2)Gln179, Asn183Helix 9/11 residues; critical for hydrogen bonding networkTetrazole or propenamide linker could H-bond with Gln179/Asn183
Carboxyl-Terminal Domain (Protomer 2)Leu211, Met215Hydrophobic pocket formationPhenyl/thienyl rings may insert into this hydrophobic region
Linker RegionFlexible hinge between domainsAllows relative domain movementCentral propenamide linker could adopt conformation matching hinge

Properties

CAS Number

478249-10-4

Product Name

(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide

IUPAC Name

(E)-2-phenyl-N-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-2-enamide

Molecular Formula

C14H11N5OS

Molecular Weight

297.34

InChI

InChI=1S/C14H11N5OS/c20-13(15-14-16-18-19-17-14)12(9-11-7-4-8-21-11)10-5-2-1-3-6-10/h1-9H,(H2,15,16,17,18,19,20)/b12-9+

InChI Key

IZEXQKBGBIPTBO-FMIVXFBMSA-N

SMILES

C1=CC=C(C=C1)C(=CC2=CC=CS2)C(=O)NC3=NNN=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.